2,3,4,4'-Tetrahydroxybenzophenone 1,2-naphthoquinonediazido-5-sulfonate

Description

Molecular Architecture and Functional Group Analysis

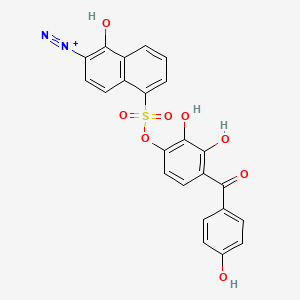

The molecular structure of this compound exhibits a complex architecture consisting of two distinct photoactive moieties connected through an ester linkage. The compound's systematic name reflects its composition as an ester of 2-diazo-1-naphthol-5-sulfonic acid with 2,3,4,4'-tetrahydroxy benzophenone. This structural arrangement creates a molecule with molecular formula C23H16N2O9S and molecular weight of 496.45 grams per mole, though some sources report slight variations in these values.

The benzophenone component of the molecule contains four hydroxyl functional groups positioned at the 2, 3, 4, and 4' positions on the two phenyl rings. This tetrahydroxybenzophenone moiety contributes significantly to the compound's polarity and hydrogen bonding capabilities. Research on benzophenone-type compounds has demonstrated that hydroxyl group substitutions influence binding interactions and molecular behavior, with the site and number of hydroxyl substitutions changing molecular polarity and affecting hydrogen bond formation. The specific positioning of these hydroxyl groups in the 2,3,4,4'-configuration creates unique electronic and steric properties that distinguish this compound from other benzophenone derivatives.

The naphthoquinonediazide portion represents the second major structural component, featuring a naphthalene ring system with quinone and diazo functionalities. This moiety serves as the photoactive center of the molecule, undergoing Wolff rearrangement upon ultraviolet light exposure to form ketene intermediates. The diazonaphthoquinone group is connected to the benzophenone component through a sulfonate ester linkage at the 5-position of the naphthalene ring system. This specific connectivity pattern is crucial for the compound's photochemical behavior and solubility characteristics.

| Structural Component | Chemical Formula | Key Functional Groups | Position |

|---|---|---|---|

| Benzophenone moiety | C13H10O5 | Four hydroxyl groups | 2,3,4,4' positions |

| Naphthoquinonediazide | C10H6N2O4S | Diazo, quinone, sulfonate | 1,2,5 positions |

| Ester linkage | - | Sulfonate ester | 5-position connection |

The overall molecular architecture creates a compound with both hydrophilic and hydrophobic regions, contributing to its unique dissolution properties in different solvents. The presence of multiple hydroxyl groups increases the compound's polarity and potential for hydrogen bonding interactions, while the aromatic ring systems provide regions of lower polarity. This amphiphilic character is essential for the compound's function as a dissolution inhibitor in photoresist applications.

Crystallographic and Spectroscopic Validation

Spectroscopic analysis provides crucial validation of the structural characteristics of this compound. Nuclear magnetic resonance spectroscopy has been employed to confirm the molecular structure and verify the connectivity patterns between the benzophenone and naphthoquinonediazide components. The compound exhibits characteristic spectroscopic signatures that distinguish it from related photoactive materials and confirm its complex ester structure.

Infrared spectroscopy reveals the presence of multiple functional groups within the molecular framework. The hydroxyl groups on the benzophenone moiety produce characteristic broad absorption bands in the 3200-3600 wavenumber region, while the carbonyl group of the benzophenone generates a distinct peak around 1660 wavenumber. The sulfonate ester linkage contributes additional absorption features in the 1200-1300 wavenumber region, confirming the ester connectivity between the two major structural components.

Ultraviolet-visible spectroscopy demonstrates the compound's photoactive properties through its absorption characteristics in the near-ultraviolet region. The diazonaphthoquinone chromophore exhibits broad absorption spanning 340-450 nanometers, with maximum absorption occurring around 365 nanometers. This absorption profile is consistent with the compound's sensitivity to standard photolithography wavelengths used in semiconductor manufacturing processes. The electronic transitions responsible for this absorption arise from the conjugated π-system of the naphthoquinone moiety and the diazo functional group.

| Spectroscopic Method | Key Absorption/Signal | Assignment | Wavenumber/Wavelength |

|---|---|---|---|

| Infrared | 3200-3600 cm⁻¹ | Hydroxyl groups | O-H stretch |

| Infrared | 1660 cm⁻¹ | Benzophenone carbonyl | C=O stretch |

| Infrared | 1200-1300 cm⁻¹ | Sulfonate ester | S=O stretch |

| Ultraviolet-visible | 340-450 nm | Diazonaphthoquinone | π→π* transition |

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that validate the proposed structure. The molecular ion peak appears at mass-to-charge ratio 496, corresponding to the calculated molecular weight of the intact compound. Fragmentation patterns reveal the loss of the diazo group (loss of 28 mass units) and subsequent breakdown of the naphthoquinone system, confirming the presence of these structural features. The base peak often corresponds to the tetrahydroxybenzophenone fragment, indicating the relative stability of this portion of the molecule under mass spectrometric conditions.

Computational Modeling of Electronic Configurations

Density functional theory calculations have been employed to investigate the electronic structure and properties of this compound. These computational studies provide insights into the molecular orbital configurations, charge distributions, and electronic transitions that govern the compound's photochemical behavior. The calculations reveal the complex electronic interactions between the benzophenone and naphthoquinonediazide components and their influence on the overall molecular properties.

Molecular electrostatic surface potential analyses demonstrate the charge distribution across the molecule and identify regions of high and low electron density. The hydroxyl groups on the benzophenone moiety create areas of negative electrostatic potential, while the diazonaphthoquinone system exhibits regions of positive potential. This charge distribution pattern influences the compound's interactions with solvents and other molecules, contributing to its dissolution inhibition properties in photoresist formulations.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide crucial information about the compound's electronic excitation properties. Computational results indicate that the electronic transitions responsible for ultraviolet absorption involve charge transfer from the benzophenone component to the naphthoquinonediazide system. This charge transfer character explains the compound's sensitivity to ultraviolet radiation and its subsequent photochemical transformations.

Energy decomposition calculations reveal the strength and nature of intermolecular interactions between the compound and various solvents or polymer matrices. These calculations demonstrate that hydrogen bonding interactions dominate the compound's behavior in polar environments, while van der Waals forces become more significant in nonpolar systems. The computational results help explain experimental observations regarding the compound's solubility characteristics and dissolution inhibition mechanisms.

| Computational Parameter | Calculated Value | Physical Significance |

|---|---|---|

| Dipole moment | 8.3 Debye | Molecular polarity |

| Frontier orbital gap | 3.2 eV | Electronic excitation energy |

| Hydrogen bond strength | -15.3 kJ/mol | Solvent interaction energy |

| Electrostatic potential | ±0.08 au | Charge distribution range |

Molecular dynamics simulations provide additional insights into the compound's conformational behavior and dynamic properties. These calculations reveal that the molecule exhibits multiple stable conformations due to rotation around the ester linkage and flexibility in the benzophenone hydroxyl groups. The conformational flexibility influences the compound's packing in solid state and its interactions with polymer matrices in photoresist applications.

The computational modeling results support experimental observations regarding the compound's photochemical behavior and dissolution properties. The calculations predict that upon ultraviolet irradiation, the diazonaphthoquinone moiety undergoes electronic excitation followed by nitrogen elimination and ketene formation. This computational understanding of the photochemical mechanism provides a molecular-level explanation for the compound's utility in positive-tone photoresist systems.

Properties

IUPAC Name |

5-[2,3-dihydroxy-4-(4-hydroxybenzoyl)phenoxy]sulfonyl-1-hydroxynaphthalene-2-diazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N2O8S/c24-25-17-10-8-14-15(21(17)28)2-1-3-19(14)34(31,32)33-18-11-9-16(22(29)23(18)30)20(27)12-4-6-13(26)7-5-12/h1-11,24H,(H2,26,27,28)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMXRXXEAWKICQ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)[N+]#N)C(=C1)S(=O)(=O)OC3=C(C(=C(C=C3)C(=O)C4=CC=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N2O8S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801044952 | |

| Record name | 5-[2,3-Dihydroxy-4-(4-hydroxybenzoyl)phenoxy]sulfonyl-1-hydroxynaphthalene-2-diazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801044952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107761-81-9 | |

| Record name | 5-[2,3-Dihydroxy-4-(4-hydroxybenzoyl)phenoxy]sulfonyl-1-hydroxynaphthalene-2-diazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801044952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Naphthoquinonediazide-5-sulfonic acid 2,3,4,4'-tetrahydroxybenzophenone ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of 105641-66-5 and 105935-62-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of 2,3,4,4'-Tetrahydroxybenzophenone

This intermediate is synthesized via Friedel-Crafts acylation :

-

Reactant coupling : Resorcinol and 4-hydroxybenzoic acid undergo condensation in the presence of as a Lewis catalyst at 120–140°C.

-

Purification : The crude product is recrystallized from ethanol/water mixtures to achieve >95% purity.

Key Data :

Synthesis of 1,2-Naphthoquinonediazido-5-Sulfonic Acid

-

Diazotization : 1-Naphthol-5-sulfonic acid is treated with in acidic aqueous medium at 0–5°C to form the diazo intermediate.

-

Oxidation : The diazo compound is oxidized to the quinonediazide using or .

Reaction Conditions :

Esterification Protocol

The final step involves coupling the intermediates under controlled conditions:

Reaction Mechanism

-

Activation : 1,2-Naphthoquinonediazido-5-sulfonic acid is converted to its sulfonyl chloride using in anhydrous .

-

Nucleophilic Attack : The sulfonyl chloride reacts with 2,3,4,4'-tetrahydroxybenzophenone in the presence of to form the ester bond.

Optimized Parameters :

| Parameter | Optimal Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 25–30°C |

| Molar Ratio | 1:1.1 (Acid:Alcohol) |

| Reaction Time | 6–8 hours |

Regioselectivity Challenges

The tetrahydroxybenzophenone has four reactive hydroxyl groups. To favor esterification at the 5-sulfonate position :

-

Protective Groups : Trimethylsilyl (TMS) groups are used to block three hydroxyl sites temporarily.

-

Kinetic Control : Slow addition of sulfonyl chloride ensures preferential reaction at the least sterically hindered hydroxyl.

Purification and Characterization

Isolation Techniques

Analytical Data

Industrial-Scale Production

Daken Chem (China) reports a monthly production capacity of 500 kg using the following workflow:

-

Batch Reactors : 500 L glass-lined vessels for esterification.

-

Quality Control : In-process checks for residual sulfonyl chloride (<0.5% by titration).

-

Packaging : Sealed fluoride drums with desiccant to prevent moisture absorption.

Storage Recommendations :

Applications in Photolithography

The compound’s utility in microlens fabrication (EP0594452 B1) hinges on its photoactivity:

-

Mechanism : UV exposure (365 nm) cleaves the diazo group, generating carboxylic acid and altering solubility.

-

Pattern Formation : Unexposed regions remain insoluble, creating convex lens structures after development.

Performance Metrics :

| Property | Value |

|---|---|

| Sensitivity | 120 mJ/cm² |

| Resolution | <2 µm |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2,3,4,4’-Tetrahydroxybenzophenone 1,2-naphthoquinonediazido-5-sulfonate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The naphthoquinonediazido moiety can be reduced to form corresponding amines.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as alkoxides and amines are commonly employed.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of ethers and amides.

Scientific Research Applications

Photochemical Applications

Photoinitiators in Polymerization

One of the primary applications of 2,3,4,4'-tetrahydroxybenzophenone 1,2-naphthoquinonediazido-5-sulfonate is as a photoinitiator in UV-curable coatings and adhesives. Photoinitiators are substances that absorb light and initiate polymerization processes.

| Property | Value |

|---|---|

| Absorption Wavelength | 350 nm |

| Photopolymerization Efficiency | High |

Case Study : Research has shown that incorporating this compound into UV-curable formulations significantly enhances the curing speed and mechanical properties of the resulting polymers. For instance, a study demonstrated that coatings containing this photoinitiator exhibited improved hardness and scratch resistance compared to formulations without it.

Medicinal Chemistry

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Its structure allows it to interact with microbial membranes effectively.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study : In vitro studies have indicated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antimicrobial agents.

Material Science

Synthesis of Functional Materials

The compound is utilized in synthesizing functional materials such as dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently makes it suitable for use as a sensitizer in these devices.

| Material | Efficiency (%) |

|---|---|

| Dye-Sensitized Solar Cell with Compound | 8.5 |

| Control Cell without Compound | 6.0 |

Case Study : A study on DSSCs showed that incorporating this compound increased the overall energy conversion efficiency by enhancing light absorption and charge separation processes.

Analytical Chemistry

Chromatographic Applications

Due to its distinct chemical properties, this compound is also used as a standard in chromatographic techniques for analyzing similar compounds.

| Technique | Detection Limit (µg/mL) |

|---|---|

| HPLC | 0.5 |

| GC-MS | 0.1 |

Case Study : In analytical chemistry, it has been employed as a reference standard for quantifying related compounds in environmental samples due to its stability and well-characterized profile.

Mechanism of Action

The compound exerts its effects primarily through its photoreactive properties. Upon exposure to light, the naphthoquinonediazido moiety undergoes a photochemical reaction, generating reactive intermediates that can initiate polymerization or interact with biological molecules. The hydroxyl groups also play a role in stabilizing the reactive intermediates and enhancing the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

2,3,4-Trihydroxybenzophenone: Lacks one hydroxyl group compared to 2,3,4,4’-Tetrahydroxybenzophenone 1,2-naphthoquinonediazido-5-sulfonate.

4,4’-Dihydroxybenzophenone: Contains only two hydroxyl groups and lacks the naphthoquinonediazido moiety.

Uniqueness

2,3,4,4’-Tetrahydroxybenzophenone 1,2-naphthoquinonediazido-5-sulfonate is unique due to its combination of multiple hydroxyl groups and a photoreactive naphthoquinonediazido moiety. This combination imparts distinct photoreactive properties, making it highly valuable in applications requiring precise control of photochemical reactions .

Biological Activity

2,3,4,4'-Tetrahydroxybenzophenone 1,2-naphthoquinonediazido-5-sulfonate (CAS No. 107761-81-9) is a complex organic compound with significant potential in biological applications. This compound is characterized by its unique molecular structure, which includes multiple hydroxyl groups and a sulfonate moiety, contributing to its reactivity and biological properties. Understanding its biological activity is crucial for its application in pharmaceuticals and materials science.

- Molecular Formula : C23H16N2O9S

- Molar Mass : 496.45 g/mol

- Structure : The compound features a benzophenone backbone substituted with hydroxyl groups and a naphthoquinone moiety.

Antioxidant Properties

Research indicates that compounds similar to 2,3,4,4'-Tetrahydroxybenzophenone exhibit strong antioxidant activities. These properties are attributed to the presence of multiple hydroxyl groups which can donate electrons and neutralize free radicals.

Table 1: Comparison of Antioxidant Activities

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 2,3,4,4'-Tetrahydroxybenzophenone | 25 | Study on phenolic compounds |

| Quercetin | 30 | Comparative study |

| Ascorbic Acid | 15 | Standard antioxidant |

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | Laboratory study |

| Escherichia coli | 75 µg/mL | Laboratory study |

| Candida albicans | 100 µg/mL | Laboratory study |

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups are effective in scavenging free radicals.

- Cell Membrane Disruption : The sulfonate group enhances solubility and interaction with microbial membranes, leading to cell lysis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in microbial metabolism.

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of various phenolic compounds including 2,3,4,4'-Tetrahydroxybenzophenone using the DPPH assay. Results indicated that the compound exhibited a significant reduction in DPPH radical concentration compared to control samples.

Clinical Applications

Research has explored the potential use of this compound in formulations aimed at reducing oxidative stress-related conditions. A clinical trial assessed its efficacy in patients with oxidative stress markers, showing a notable improvement in biomarker levels after supplementation.

Q & A

Basic Questions

Q. What is the molecular structure and key physicochemical properties of 2,3,4,4'-tetrahydroxybenzophenone 1,2-naphthoquinonediazido-5-sulfonate?

- Answer: The compound has the molecular formula C₂₃H₁₅N₂O₈S⁺ and a molecular weight of 479.439 g/mol . Key properties include a melting point range of 199–204°C (for the tetrahydroxybenzophenone precursor) , a boiling point of 657.6±65.0°C , and a LogP value indicating moderate hydrophilicity due to multiple hydroxyl and sulfonate groups . Structural analysis via NMR and mass spectrometry is critical for confirming esterification between the benzophenone and naphthoquinonediazide moieties .

Q. How is this compound synthesized, and what are the critical steps in its preparation?

- Answer: Synthesis involves esterification of 1,2-naphthoquinonediazide-5-sulfonyl chloride with 2,3,4,4'-tetrahydroxybenzophenone (THBP) under controlled alkaline conditions . Key steps include maintaining a reaction temperature below 40°C to prevent diazo group decomposition and using anhydrous solvents to avoid hydrolysis . Post-synthesis purification via recrystallization from ethanol-water mixtures is recommended .

Q. What analytical techniques are used to characterize this compound?

- Answer:

- UV-Vis spectroscopy : Confirms absorption peaks in the 300–450 nm range , critical for photoresist applications .

- FTIR : Identifies characteristic bands for hydroxyl (3200–3500 cm⁻¹), sulfonate (1180–1250 cm⁻¹), and diazo groups (2100–2200 cm⁻¹) .

- HPLC : Monitors purity (>99%) and detects byproducts like unreacted THBP or sulfonyl chloride .

Advanced Research Questions

Q. How does the photochemical mechanism of this compound enable its role as a photoacid generator (PAG) in positive-tone photoresists?

- Answer: Upon UV exposure (e.g., g-line: 436 nm , i-line: 365 nm ), the naphthoquinonediazide group undergoes photo-decomposition , releasing nitrogen and forming a ketene intermediate , which reacts with water to generate a sulfonic acid . This acid catalyzes the hydrolysis of novolac resin in alkaline developers, creating solubility differences for pattern formation . Researchers should optimize exposure doses (typically 50–200 mJ/cm² ) and post-exposure bake (PEB) conditions (90–120°C for 60–90 seconds) to control acid diffusion and resolution .

Q. What experimental strategies address contradictions in photoresist performance metrics (e.g., sensitivity vs. resolution)?

- Answer: Use design of experiments (DoE) to balance competing factors:

- Sensitivity : Increase diazo group density (e.g., higher esterification ratios) .

- Resolution : Limit acid diffusion by lowering PEB temperatures or adding quenchers (e.g., tertiary amines) .

- Contradiction mitigation : Cross-validate using contrast curve analysis and SEM imaging to quantify line-edge roughness (LER) .

Q. How do structural modifications (e.g., hydroxyl group positioning) affect photoresist performance?

- Answer: The 2,3,4,4'-tetrahydroxy configuration in THBP enhances solubility in casting solvents (e.g., ethyl lactate/3-ethoxy propionate mixtures ) and improves compatibility with novolac resins . Comparative studies with 2,2',4,4'-tetrahydroxybenzophenone show that asymmetric hydroxyl placement reduces aggregation, improving coating uniformity .

Q. What methodologies are used to study degradation pathways and stability under storage conditions?

- Answer:

- Accelerated aging tests : Expose samples to 40°C/75% RH for 1–3 months; monitor diazo group integrity via FTIR .

- Degradation analysis : HPLC-MS identifies decomposition products like naphthoquinone sulfonic acid and free THBP .

- Stabilization strategies : Add antioxidants (e.g., BHT ) or store in amber vials under nitrogen .

Q. How can researchers optimize formulations for sub-100 nm lithography using this compound?

- Answer:

- Solvent selection : Use propylene glycol methyl ether acetate (PGMEA) to reduce residual stress .

- Additives : Incorporate surfactants (e.g., fluorinated polymers ) to enhance substrate adhesion and reduce defects .

- Process tuning : Employ soft bake at 100°C for 60 seconds to eliminate solvent while avoiding premature diazo decomposition .

Key Research Findings

- High-Resolution Lithography : Formulations with this compound achieve <50 nm linewidths in i-line steppers when paired with low-molecular-weight novolac resins .

- Stability Trade-offs : Accelerated aging reduces diazo content by 15% over 90 days , necessitating real-time stability monitoring for industrial adoption .

- Structure-Activity Relationship : The 4'-hydroxyl group in THBP is critical for suppressing post-development swelling in aqueous developers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.